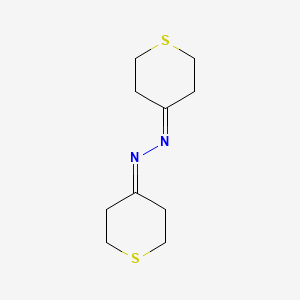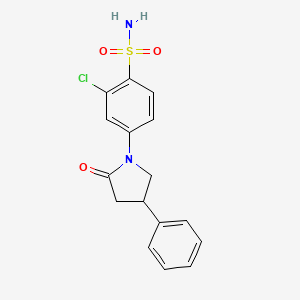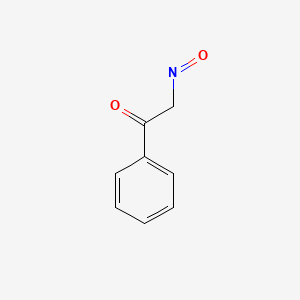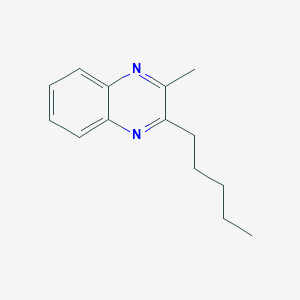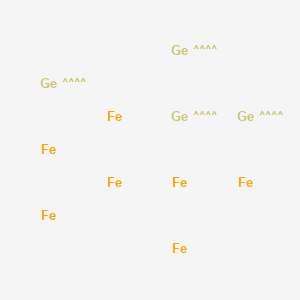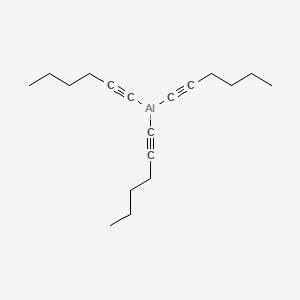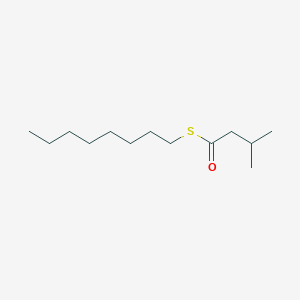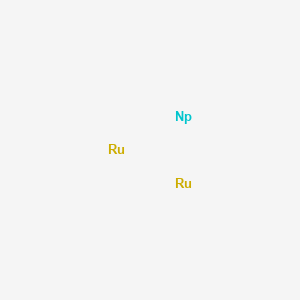
Neptunium--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neptunium–ruthenium (1/2) is a compound formed by the combination of neptunium and ruthenium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while ruthenium is a transition metal with the atomic number 44
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neptunium–ruthenium (1/2) typically involves the reaction of neptunium oxide with ruthenium chloride under controlled conditions. The reaction is carried out in a high-temperature furnace, where the neptunium oxide is reduced to neptunium metal, which then reacts with ruthenium chloride to form the desired compound.
Industrial Production Methods: Industrial production of neptunium–ruthenium (1/2) involves the use of advanced nuclear reactors and specialized facilities to handle the radioactive materials safely. The process includes the separation of neptunium from spent nuclear fuel, followed by its reaction with ruthenium in a controlled environment to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Neptunium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of neptunium and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Neptunium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands, typically using reagents like halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of neptunium–ruthenium (1/2) may result in the formation of neptunium dioxide and ruthenium tetroxide.
Wissenschaftliche Forschungsanwendungen
Neptunium–ruthenium (1/2) has several scientific research applications, including:
Chemistry: The compound is used in studies related to the behavior of actinides and transition metals, providing insights into their chemical properties and reactivity.
Biology: Research on the biological effects of neptunium–ruthenium (1/2) helps in understanding the impact of radioactive materials on living organisms.
Medicine: The compound’s radioactive properties make it a potential candidate for use in radiotherapy and diagnostic imaging.
Industry: Neptunium–ruthenium (1/2) is used in the development of advanced materials for nuclear reactors and other high-tech applications.
Wirkmechanismus
Neptunium–ruthenium (1/2) can be compared with other similar compounds, such as neptunium–platinum (1/2) and neptunium–palladium (1/2). These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and reactivity. For example, neptunium–platinum (1/2) may exhibit different catalytic properties compared to neptunium–ruthenium (1/2), making it suitable for different industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Neptunium–platinum (1/2)
- Neptunium–palladium (1/2)
- Neptunium–iridium (1/2)
Eigenschaften
CAS-Nummer |
37347-41-4 |
|---|---|
Molekularformel |
NpRu2 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
neptunium;ruthenium |
InChI |
InChI=1S/Np.2Ru |
InChI-Schlüssel |
MSVFNPUBHHXWOX-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Np] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


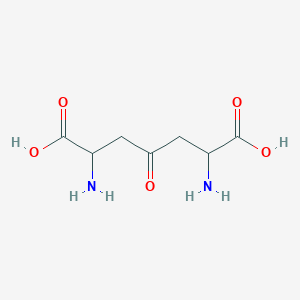

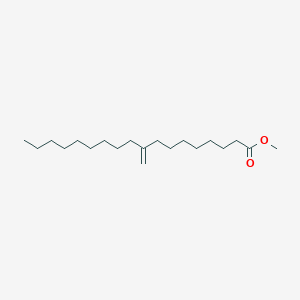
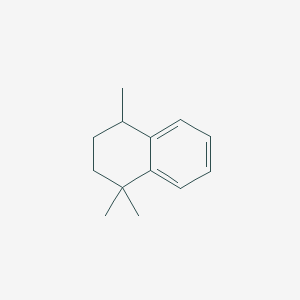
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
